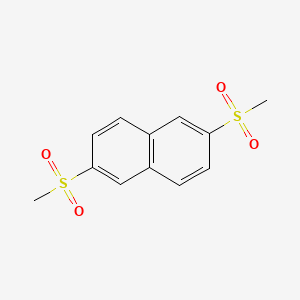

2,6-bis(methylsulfonyl)naphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to “2,6-bis(methylsulfonyl)naphthalene” involves polycondensation reactions utilizing derivatives like 1,5- and 2,6-bis(4-fluorosulfonyl)naphthalene, among others. These reactions proceed quantitatively in the presence of anhydrous potassium carbonate, yielding polymers with inherent viscosities indicative of their molecular weights and structures (Bottino et al., 1995). Similarly, the synthesis of fluorinated polyimides from diamines derived from naphthalene showcases a method to obtain materials with specific chemical properties, such as solubility and thermal stability (Chung & Hsiao, 2008).

Molecular Structure Analysis

Molecular and structural analyses of related compounds reveal detailed insights into the chemical properties and behaviors of naphthalene derivatives. For instance, X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) studies provide comprehensive data on the molecular geometry, electronic structure, and local and global chemical activities (Gültekin et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving “2,6-bis(methylsulfonyl)naphthalene” derivatives can lead to the formation of compounds with unique properties, such as high fluorescence emissions and the ability to form well-defined intramolecular hydrogen bonds, enhancing their stability and photostability (Beppu et al., 2014).

Physical Properties Analysis

The physical properties of naphthalene derivatives are significantly influenced by their molecular structure. For instance, the thermal stability, solubility in organic solvents, and glass transition temperatures are critical parameters that determine their applicability in various fields. These properties are typically evaluated using thermal analysis techniques and solubility tests in common organic solvents (Bottino et al., 1995).

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

Research has demonstrated the utility of naphthalene derivatives in the development of sulfonated polybenzothiazoles for use as proton exchange membranes in fuel cells. These materials, derived from naphthalene dicarboxylic acid and other monomers, exhibit excellent dimensional stability, high thermal and oxidative stabilities, good mechanical properties, and high proton conductivities. Such attributes make them promising for fuel cell applications, offering an alternative to traditional membrane materials with enhanced performance characteristics (Wang et al., 2015).

Advanced Polyimide Materials

Naphthalene derivatives have also found application in the synthesis of novel polyimides with exceptional properties. For instance, fluorinated polyimides derived from naphthalene and aromatic dianhydrides have been developed, showcasing low moisture absorption, low dielectric constants, and excellent thermal stability. These materials are soluble in organic solvents, making them suitable for various industrial applications, including electronics where materials with high thermal stability and specific electrical properties are required (Chung & Hsiao, 2008).

Gas Separation Membranes

In the field of gas separation, aromatic polysulfone copolymers incorporating naphthalene moieties have been synthesized and evaluated. These materials exhibit high glass transition temperatures and significant physical properties relevant to gas separation, such as selectivity and permeability for gases like hydrogen, oxygen, and carbon dioxide. The introduction of naphthalene units contributes to the enhanced performance of these membranes, potentially surpassing that of commercial alternatives (Camacho-Zúñiga et al., 2009).

Fluorescent Chemical Sensors

Naphthalene derivatives have been developed as fluorescent sensors, demonstrating high selectivity and sensitivity towards specific ions. For example, a core-substituted naphthalene diimide sensor exhibits significant fluorescence and unique selectivity for the fluoride ion, highlighting its potential in chemical sensing applications. The sensor's ability to respond to fluoride ions through a colorimetric change offers a valuable tool for environmental monitoring and analysis (Bhosale et al., 2009).

Environmental Applications

Moreover, naphthalene sulfonates have been explored as tracers in geothermal reservoirs, showcasing their stability under high temperatures and their utility in environmental studies. Such compounds can be used to trace the flow of fluids in geothermal systems, aiding in the exploration and management of geothermal resources (Rose et al., 2001).

properties

IUPAC Name |

2,6-bis(methylsulfonyl)naphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4S2/c1-17(13,14)11-5-3-10-8-12(18(2,15)16)6-4-9(10)7-11/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQVIHAPKMDGTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5542132.png)

![N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5542137.png)

![{3-allyl-1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidin-3-yl}methanol](/img/structure/B5542142.png)

![1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone](/img/structure/B5542172.png)

![4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5542180.png)

![N-[4-(aminocarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5542191.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide](/img/structure/B5542196.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide](/img/structure/B5542202.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5542216.png)

![N-cyclopentyl-3-{5-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5542228.png)

![N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B5542234.png)